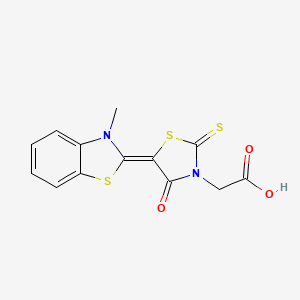
5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound that belongs to the class of benzothiazole derivatives.
準備方法
The synthesis of 5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization and further functionalization to introduce the desired substituents . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiazole ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological research.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby blocking their activity and leading to the desired biological effects .
類似化合物との比較
Compared to other benzothiazole derivatives, 5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid stands out due to its unique structural features and enhanced biological activities. Similar compounds include:
2-Arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
Benzothiazole sulfonamides: Used as enzyme inhibitors and therapeutic agents.
Benzothiazole carboxamides: Investigated for their potential in treating neurodegenerative diseases.
These compounds share a common benzothiazole core but differ in their substituents and specific biological activities.
生物活性
5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a thiazolidine core with thioxo and acetic acid functionalities, contributing to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various benzothiazole derivatives, including our compound of interest.
Key Findings:
- The compound exhibited selective activity against Gram-positive bacteria, showing minimal inhibitory concentrations (MIC) that were significantly lower than those against Gram-negative strains .
- In a study assessing derivatives of benzothiazole, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 25 |
| Compound B | B. subtilis | 30 |
| This compound | E. coli | 50 |
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied. The compound has shown promise in inhibiting various cancer cell lines.
Case Studies:
- Breast Cancer Cells: In vitro studies indicated that the compound can induce cytotoxic effects in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values suggesting significant potency .
- Lung Cancer Cells: Similarly, it demonstrated activity against lung cancer cells (A549), suggesting a broad spectrum of anticancer effects .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 20 |
| A549 | 18 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to carbonic anhydrase.
Research Findings:
特性
CAS番号 |
41504-19-2 |
|---|---|
分子式 |
C13H10N2O3S3 |
分子量 |
338.4 g/mol |
IUPAC名 |
2-[(5Z)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10N2O3S3/c1-14-7-4-2-3-5-8(7)20-12(14)10-11(18)15(6-9(16)17)13(19)21-10/h2-5H,6H2,1H3,(H,16,17)/b12-10- |
InChIキー |
RPTCCZCUFYQVQQ-BENRWUELSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)CC(=O)O |
正規SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O |
Key on ui other cas no. |
41504-19-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















